[4-(trimethylsilyl)phenyl]methanamine
Description
[4-(Trimethylsilyl)phenyl]methanamine is an organic compound with the molecular formula C10H17NSi. It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Properties
IUPAC Name |
(4-trimethylsilylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYXDIFUYBPESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trimethylsilyl)phenyl]methanamine typically involves the reaction of 4-bromobenzylamine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
[4-(Trimethylsilyl)phenyl]methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under suitable conditions.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The phenyl ring can undergo hydrogenation to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like halogens or alkylating agents in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Various substituted phenylmethanamines.
Oxidation: Imines or amides.
Reduction: Cyclohexylmethanamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(trimethylsilyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. The trimethylsilyl group can enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of [4-(trimethylsilyl)phenyl]methanamine involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. Additionally, the methanamine group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- [4-(Trimethylsilyl)phenyl]methanol
- [4-(Trimethylsilyl)phenyl]acetic acid
- [4-(Trimethylsilyl)phenyl]ethanol
Uniqueness
Compared to similar compounds, [4-(trimethylsilyl)phenyl]methanamine stands out due to the presence of the methanamine group, which imparts unique reactivity and potential biological activity. The combination of the trimethylsilyl and methanamine groups allows for versatile chemical modifications and applications in various fields .
Biological Activity
[4-(Trimethylsilyl)phenyl]methanamine, a compound characterized by its trimethylsilyl group, has garnered attention for its potential biological activities. This article explores the pharmacological implications, mechanisms of action, and relevant case studies highlighting its biological activity.
Chemical Structure and Properties
This compound is a derivative of phenylmethanamine with a trimethylsilyl substituent at the para position. Its chemical structure can be represented as follows:
This modification enhances its lipophilicity and may influence its interaction with biological targets.
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of the trimethylsilyl group can enhance the radical scavenging potential, which is crucial in mitigating oxidative stress. A study showed that methanolic extracts containing phenolic compounds exhibited strong radical scavenging effects, correlating with high total phenolic content .
| Assay | Value |
|---|---|
| Total Phenolic Content (TPC) | 163.26 ± 0.8 µg/mL GAE |
| DPPH IC50 Values | 0.236 mg/mL |
This table summarizes findings related to antioxidant activity, suggesting that this compound may contribute similarly due to its structural analogies.
Anticancer Activity
The compound's potential anticancer properties have been explored through various studies. For instance, extracts from plants containing similar amine functionalities have demonstrated selective cytotoxic effects on cancer cell lines. In particular, the upregulation of pro-apoptotic genes such as CASP3 indicates a mechanism by which these compounds may induce apoptosis in malignant cells .
Case Study:
A study on Sideritis species showed that extracts significantly affected cell viability in cancer cell lines, with specific emphasis on the ARH77 cell line where apoptosis was induced through caspase activation . This suggests that this compound may also exhibit similar mechanisms due to its structural properties.
Antimicrobial Activity
The antimicrobial potential of compounds bearing silyl groups has been documented, indicating that this compound might possess similar properties. The ability to inhibit bacterial growth is crucial in addressing antibiotic resistance, a growing concern in pharmacology .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging: The trimethylsilyl group enhances the compound's ability to donate electrons, neutralizing free radicals.
- Gene Regulation: Similar compounds have been shown to upregulate genes involved in apoptosis, particularly those encoding caspases.
- Cell Membrane Interaction: The lipophilic nature of the trimethylsilyl group may facilitate better membrane penetration and interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
